(2E)-N-(3-chlorophenyl)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides. This compound is characterized by the presence of a cyano group, a chlorophenyl group, and a trimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, 2,4,6-trimethoxybenzaldehyde, and malononitrile.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Nucleophiles: Sodium methoxide (NaOCH~3~), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors.
Medicine
The compound is investigated for its potential therapeutic applications. It may have anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N~1~-(3-BROMOPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE
- (E)-N~1~-(3-FLUOROPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE
- (E)-N~1~-(3-METHYLPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-(2,4,6-TRIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17ClN2O4 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-15-9-17(25-2)16(18(10-15)26-3)7-12(11-21)19(23)22-14-6-4-5-13(20)8-14/h4-10H,1-3H3,(H,22,23)/b12-7+ |
InChI Key |
WOHVVGDWTQACII-KPKJPENVSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)OC |
Origin of Product |
United States |
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